GSK299115A

ROCK1 inhibition GRK2 inhibition kinase selectivity

GSK299115A (CAS 864082-35-9) is a multi-target kinase inhibitor that exhibits potent and selective inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 8 nM. The compound also demonstrates activity against related kinases including RSK1 (IC50 620 nM), p70S6K (IC50 560 nM), GRK2 (IC50 3.2 μM), and PKA (IC50 63.1 μM).

Molecular Formula C20H16Cl2N4O2
Molecular Weight 415.3 g/mol
Cat. No. B15542673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK299115A
Molecular FormulaC20H16Cl2N4O2
Molecular Weight415.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H16Cl2N4O2/c1-10-19(20(28)25-13-3-5-17-12(6-13)9-23-26-17)14(8-18(27)24-10)11-2-4-15(21)16(22)7-11/h2-7,9,14H,8H2,1H3,(H,23,26)(H,24,27)(H,25,28)
InChIKeyRHTXWIKPNGROHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK299115A: A Selective ROCK1 Inhibitor with Defined GRK and PKA Activity Profile for Precision Kinase Research


GSK299115A (CAS 864082-35-9) is a multi-target kinase inhibitor that exhibits potent and selective inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 8 nM . The compound also demonstrates activity against related kinases including RSK1 (IC50 620 nM), p70S6K (IC50 560 nM), GRK2 (IC50 3.2 μM), and PKA (IC50 63.1 μM) . As a member of the indazole class of GRK inhibitors, GSK299115A's distinct potency gradient across these kinases creates a specific pharmacological signature that differentiates it from other ROCK1-selective agents or broader kinase inhibitors, making it a valuable tool for dissecting signaling pathways where ROCK1 plays a predominant but not exclusive role [1].

Why ROCK1 Inhibitors Cannot Be Substituted: The Case for GSK299115A's Distinct Selectivity Profile


Substituting GSK299115A with a generic ROCK1 inhibitor or a broader kinase inhibitor risks significant experimental confounding due to its unique balance of potency and selectivity. While many ROCK1 inhibitors exist (e.g., GSK429286A, RKI-1447), they often exhibit different potency ratios against ROCK2, PKA, or GRK family members, leading to divergent biological outcomes in cell-based and in vivo models . For instance, GSK299115A's 8 nM potency against ROCK1 is coupled with substantially weaker activity against GRK2 (3.2 μM) and PKA (63.1 μM), creating a specific window of target engagement that is not replicated by other compounds with similar nominal ROCK1 IC50 values but different off-target profiles . This defined selectivity signature is critical for experiments aiming to attribute observed effects specifically to ROCK1 inhibition without confounding contributions from other kinases.

Quantitative Differentiation of GSK299115A: Head-to-Head Comparative Data for Informed Procurement


GSK299115A vs. GSK180736A: Superior ROCK1 Potency and Divergent Kinase Selectivity

Direct comparison between GSK299115A and GSK180736A reveals a stark difference in ROCK1 inhibitory potency. GSK299115A inhibits ROCK1 with an IC50 of 8 nM, which is 12.5-fold more potent than GSK180736A's reported IC50 of 100 nM [1]. Furthermore, their selectivity profiles against GRK2 differ substantially: GSK299115A shows an IC50 of 3.2 μM, while GSK180736A demonstrates an IC50 of 0.77 μM, indicating a 4.2-fold difference in GRK2 activity . This data is supported by thermostabilization assays where GSK299115A increased GRK2 melting temperature (Tm) by 4.8 °C, compared to GSK180736A's 5.3 °C increase, further validating differential binding [2].

ROCK1 inhibition GRK2 inhibition kinase selectivity

GSK299115A vs. GSK2163632A: Divergent GRK Subfamily Selectivity Profiles

Comparative analysis of GSK299115A and GSK2163632A demonstrates a critical divergence in their GRK subfamily selectivity. GSK299115A exhibits negligible activity against GRK1 (IC50 > 1 mM), whereas GSK2163632A potently inhibits GRK1 with an IC50 of 3162 nM (log IC50 = -5.5) [1]. Additionally, GSK299115A shows weaker activity against GRK5 (IC50 = 79.4 μM) compared to GSK2163632A, which demonstrates an IC50 of 40 nM (log IC50 = -7.4) [1]. This differential selectivity is further supported by thermostabilization data: GSK299115A increased GRK5 Tm by only 1.3 °C, while GSK2163632A increased it by 6.3 °C, confirming its stronger engagement with GRK5 [2].

GRK1 inhibition GRK5 inhibition kinase selectivity

GSK299115A vs. CCG258208: ROCK1 Activity as a Key Differentiator for Pathway-Specific Studies

A cross-study comparison between GSK299115A and the highly selective GRK2 inhibitor CCG258208 highlights a fundamental difference in their kinase inhibition profiles. CCG258208 is a potent and highly selective GRK2 inhibitor with an IC50 of 30 nM and >2500-fold selectivity over ROCK1 . In stark contrast, GSK299115A exhibits an IC50 of 8 nM for ROCK1 and a much weaker 3.2 μM for GRK2, translating to a 400-fold selectivity for ROCK1 over GRK2 . This inverse selectivity profile is critical when interpreting phenotypic outcomes in models where both kinases are expressed.

GRK2 inhibition ROCK1 inhibition kinase selectivity

GSK299115A vs. Y-27632: Divergent Selectivity within the ROCK Inhibitor Class

A cross-study comparison between GSK299115A and the widely used ROCK inhibitor Y-27632 reveals a critical difference in their target selectivity. Y-27632 is a well-characterized inhibitor of both ROCK1 and ROCK2, with reported IC50 values of approximately 800 nM and 220 nM, respectively, in kinase assays [1]. In contrast, GSK299115A is a significantly more potent ROCK1 inhibitor (IC50 8 nM) and its activity against ROCK2 has not been reported as a primary target . This 100-fold difference in ROCK1 potency, combined with the undefined ROCK2 activity of GSK299115A, makes them non-interchangeable tools for dissecting ROCK isoform-specific functions.

ROCK1 inhibition ROCK2 inhibition kinase selectivity

High-Value Research Applications for GSK299115A Based on Verified Selectivity Data


Dissecting ROCK1-Specific Signaling in Cancer Cell Migration and Invasion Assays

GSK299115A's 12.5-fold higher ROCK1 potency compared to GSK180736A (8 nM vs. 100 nM) [1] and its minimal activity against GRK1 (>1 mM) [2] make it the optimal choice for studies requiring robust ROCK1 inhibition without confounding GRK1-mediated effects. This profile is particularly valuable in cancer biology research where ROCK1 drives actin cytoskeleton remodeling and cell motility .

Cardiovascular Research Requiring Defined GRK2 Engagement Without ROCK1 Interference

In contrast to CCG258208, a highly selective GRK2 inhibitor (30 nM) [1], GSK299115A exhibits a 400-fold selectivity for ROCK1 over GRK2 (8 nM vs. 3200 nM) . This inverse selectivity profile allows researchers to study GRK2-mediated cardiac signaling pathways in the presence of a defined, low-level of ROCK1 inhibition, which may more closely mimic physiological or pathological conditions where both kinases are active [2].

Mechanistic Studies in Neuroscience Where GRK1 Activity is Undesirable

The >300-fold difference in GRK1 potency between GSK299115A (>1 mM) and GSK2163632A (3162 nM) [1] is critical for neuroscientists. GRK1 is predominantly expressed in retinal photoreceptors and pinealocytes, and its inhibition can confound interpretations in models of synaptic plasticity or neurodegeneration. GSK299115A's lack of GRK1 activity ensures that observed phenotypes in central nervous system studies are not artifacts of retinal or pineal GRK1 modulation [2].

ROCK1-Driven Fibrosis and Smooth Muscle Contraction Studies

Compared to the pan-ROCK inhibitor Y-27632 (ROCK1 IC50 ~800 nM) [1], GSK299115A's 100-fold greater ROCK1 potency (8 nM) allows for effective target engagement at lower, potentially less toxic concentrations in long-term assays. This is a significant advantage in models of vascular smooth muscle contraction and tissue fibrosis, where sustained ROCK1 inhibition is required to observe phenotypic changes [2].

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